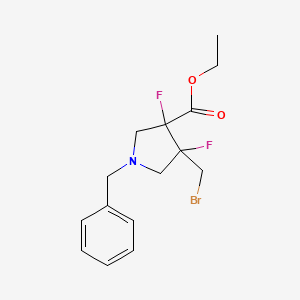

Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate (CAS: 1956319-89-3) is a fluorinated pyrrolidine derivative with the molecular formula C₁₅H₁₈BrF₂NO₂ and a molecular weight of 362.21 g/mol . It features a pyrrolidine ring substituted with two fluorine atoms at the 3- and 4-positions, a benzyl group at the 1-position, a bromomethyl group at the 4-position, and an ethyl ester at the 3-position. The compound is commercially available with a purity of 95% and is marketed by suppliers such as Combi-Blocks Inc. and CymitQuimica in quantities ranging from 100 mg to 10 g, with prices from $182 (100 mg) to $1,934 (5 g) . Its synthetic utility likely stems from the reactive bromomethyl group, which can participate in nucleophilic substitutions, and the fluorinated pyrrolidine core, a motif prevalent in pharmaceutical intermediates due to fluorine’s metabolic stability-enhancing properties .

Properties

IUPAC Name |

ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrF2NO2/c1-2-21-13(20)15(18)11-19(10-14(15,17)9-16)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUQUKXGDRXZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(CC1(CBr)F)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₈BrF₂NO₂

- Molecular Weight : Approximately 362.21 g/mol

- Structural Features : The compound features a pyrrolidine ring with both bromomethyl and difluoromethyl substitutions, enhancing its solubility and reactivity in various chemical environments .

Medicinal Chemistry Applications

Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate has shown promise in medicinal chemistry due to its structural similarities with other biologically active compounds. Preliminary studies indicate that compounds with similar structures can exhibit activity against various biological targets, including:

- Antimicrobial Activity : Research suggests potential applications in developing antimicrobial agents.

- Anticancer Properties : Compounds with difluoromethyl groups have been associated with anticancer activity through various mechanisms.

Case Study: Antimalarial Activity

Recent studies have highlighted the potential of this compound as a lead compound for antimalarial drug development. Its structural modifications may enhance efficacy against Plasmodium falciparum, the causative agent of malaria. The compound's ability to inhibit translation elongation factor 2 has been noted as a novel mechanism of action for antimalarial chemotherapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing other complex molecules. The synthesis typically involves multi-step reactions requiring precise control of conditions to ensure high yields and purity.

Synthetic Pathways

A typical synthetic pathway for this compound includes:

- Formation of the pyrrolidine ring.

- Introduction of the bromomethyl group via halogenation.

- Addition of difluoromethyl groups through nucleophilic substitution reactions.

Biological Interaction Studies

Understanding the interactions of this compound within biological systems is crucial for advancing its applications. Interaction studies can provide insights into its pharmacokinetics and pharmacodynamics, essential for developing effective therapeutic agents.

Mechanism of Action

The exact mechanism of action of Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways. The bromomethyl group and difluoropyrrolidine ring are key structural features that contribute to its activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and commercial differences between the target compound and related molecules:

Key Observations :

Reactivity :

- The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, akin to ethyl α-(bromomethyl)acrylate, which is used in Reformatsky-type reactions to synthesize cytotoxic α-methylene lactones .

- The difluoropyrrolidine core distinguishes it from simpler pyrrolidines like trans-3,4-difluoropyrrolidine hydrochloride, which lacks functional groups for further derivatization .

Pharmaceutical Relevance: Fluorinated pyrrolidines are prized in drug design for their ability to enhance metabolic stability and modulate electronic properties.

This highlights how ester functionalities can influence supramolecular packing, a property that may extend to the target compound .

Commercial and Handling Considerations

- Cost : The target compound is significantly more expensive than trans-3,4-difluoropyrrolidine hydrochloride (€470/g vs. $647.40/g), reflecting its complex synthesis and multifunctional design .

Biological Activity

Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. With a molecular formula of CHBrFNO and a molecular weight of approximately 362.21 g/mol, this compound features a pyrrolidine ring substituted with bromomethyl and difluoromethyl groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and comparative analyses with structurally similar compounds.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 362.21 g/mol |

| Boiling Point | 372.9 ± 42.0 °C (Predicted) |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.91 ± 0.60 (Predicted) |

The presence of the ethyl ester group enhances solubility, making it a versatile intermediate in organic synthesis and potentially in pharmacological applications .

Pharmacological Potential

Research into the biological activity of this compound is limited but suggests several areas of interest:

- Antimicrobial Activity : Compounds with similar structures have shown activity against various microbial strains, indicating potential use as antimicrobial agents.

- Anticancer Properties : Some derivatives of pyrrolidine compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that further exploration could reveal anticancer properties for this compound.

- Neurological Applications : The structural characteristics may allow interaction with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for evaluating its pharmacological potential. Preliminary studies should focus on:

- Binding Affinity : Assessing how well the compound binds to various biological targets.

- Metabolic Stability : Evaluating how the compound is metabolized in biological systems.

- Toxicity Profiles : Understanding any potential toxic effects associated with the compound.

Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique characteristics and potential applications of this compound.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | Pyrrolidine ring with a single fluorine | Lacks bromine; potentially different reactivity |

| Ethyl 1-benzyl-4-(chloromethyl)-3,4-difluoropyrrolidine-3-carboxylate | Chloromethyl instead of bromomethyl | Different halogen may alter reactivity |

| Ethyl 1-benzyl-4-(bromomethyl)-3-fluoropyrrolidine-3-carboxylate | Single fluorine substitution | Variation in halogen count impacts biological activity |

The presence of both bromine and difluoromethyl groups in this compound distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, relevant studies on related compounds indicate promising avenues for research:

- Antimicrobial Studies : A study on pyrrolidine derivatives showed significant antibacterial activity against Staphylococcus aureus, suggesting that this compound may exhibit similar properties.

- Cytotoxicity Assays : Research involving structurally related compounds revealed cytotoxic effects on various cancer cell lines, warranting further investigation into the anticancer potential of this compound.

- Neuropharmacology : Investigations into pyrrolidine derivatives have indicated possible interactions with dopamine receptors, hinting at potential applications in treating neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl substituent participates in Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling functionalization. Key examples include:

Amination

Reaction with primary/secondary amines yields tertiary/quaternary ammonium derivatives:

textCompound + R₂NH → 1-Benzyl-4-(R₂NCH₂)-3,4-difluoropyrrolidine-3-carboxylate

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| Piperazine | DMF, K₂CO₃, 80°C, 12 h | 67% | |

| Morpholine | Et₃N, CH₃CN, reflux, 6 h | 72% |

Thioether Formation

Reaction with thiols (e.g., benzyl mercaptan) proceeds via bromide displacement:

textCompound + PhCH₂SH → 1-Benzyl-4-(PhCH₂S-CH₂)-3,4-difluoropyrrolidine-3-carboxylate

| Thiol | Catalyst | Yield |

|---|---|---|

| Benzyl mercaptan | KI, DMSO, 50°C | 81% |

Cross-Coupling Reactions

The bromomethyl group facilitates transition-metal-catalyzed coupling. Palladium-mediated Suzuki reactions with aryl boronic acids are particularly efficient:

| Boronic Acid | Catalyst System | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 68% |

| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃, toluene | 74% |

Biological Activity and Mechanism

While direct pharmacological data are sparse, structural analogs (e.g., quinoline-4-carboxamides) exhibit antimalarial activity by inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2) . The ethyl ester group in such compounds enhances membrane permeability, while halogenated pyrrolidine moieties improve target binding.

Comparative Reactivity Table

Key functional groups and their reactivities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.